molecular formula C16H17N3O6 B2618358 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797779-12-5

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B2618358
CAS No.: 797779-12-5
M. Wt: 347.327
InChI Key: MALWWWHYBQEKFD-VURMDHGXSA-N
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Description

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a pyrimidinone core substituted with a nitro group, a hydroxy group, and a (2,4-diethoxyphenyl)ethenyl moiety. Its complex structure suggests potential utility in medicinal chemistry, materials science, and as a research tool in various biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diethoxybenzaldehyde and 6-hydroxy-5-nitropyrimidin-4(3H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-diethoxybenzaldehyde and an appropriate pyrimidinone derivative under basic conditions to form the (2,4-diethoxyphenyl)ethenyl moiety.

    Cyclization: Subsequent cyclization and functional group modifications yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biochemical Studies: Utilized as a probe to study enzyme interactions and biochemical pathways.

    Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.

    Pharmacology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The (2,4-diethoxyphenyl)ethenyl moiety contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
  • 2-[(Z)-2-(3,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is unique due to the specific positioning of the ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxy and nitro groups on the pyrimidinone core also provides a distinct set of chemical properties and potential for diverse applications.

Properties

IUPAC Name

2-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(12(9-11)25-4-2)6-8-13-17-15(20)14(19(22)23)16(21)18-13/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALWWWHYBQEKFD-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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